molecular formula C8H16N2 B15094168 2-Azaspiro[4.4]nonan-7-amine

2-Azaspiro[4.4]nonan-7-amine

Cat. No.: B15094168
M. Wt: 140.23 g/mol
InChI Key: YHRURJWIJPNSTG-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonan-7-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with appropriate reagents to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azaspiro[4.4]nonan-7-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.4]nonan-7-ol: A closely related compound with a hydroxyl group instead of an amine group.

    1-Azaspiro[4.4]nonan-1-oxyl: Another spirocyclic compound with a different functional group.

Uniqueness

2-Azaspiro[4.4]nonan-7-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-azaspiro[4.4]nonan-8-amine

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(5-7)3-4-10-6-8/h7,10H,1-6,9H2

InChI Key

YHRURJWIJPNSTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CC1N

Origin of Product

United States

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